

Endogenous N-Butyrylglycine: A Technical Guide on its Metabolic Significance

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Compound of Interest

Compound Name: N-Butyrylglycine-13C2,15N

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Abstract

N-Butyrylglycine is an endogenous acylglycine that serves as a minor metabolite of fatty acids. Its biosynthesis primarily occurs in the mitochondria through the conjugation of butyryl-CoA and glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). While typically present at low levels, elevated concentrations of N-Butyrylglycine in biological fluids, such as urine and plasma, are often indicative of inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β -oxidation. This technical guide provides a comprehensive overview of the endogenous function of N-Butyrylglycine in metabolic pathways, detailing its biosynthesis, degradation, and its role as a biomarker. Furthermore, this document outlines detailed experimental protocols for the quantification of N-Butyrylglycine and explores its potential, though currently under-investigated, signaling roles in cellular processes.

Introduction

N-acylglycines are a class of metabolites formed via the conjugation of an acyl-CoA with glycine.[1][2][3] N-Butyrylglycine, a member of this family, is derived from the short-chain fatty acid butyrate. Under normal physiological conditions, N-Butyrylglycine is a minor component of the metabolic landscape. However, its accumulation under pathological conditions, specifically in disorders of fatty acid metabolism, has positioned it as a valuable biomarker for diagnosing and monitoring these diseases.[1][2][3][4] This guide delves into the core aspects of N-



Butyrylglycine metabolism, offering a technical resource for researchers and professionals in the fields of metabolic research and drug development.

Biosynthesis and Degradation

The metabolic fate of N-Butyrylglycine is governed by its synthesis in the mitochondria and its subsequent degradation.

Biosynthesis

The primary route for the endogenous production of N-Butyrylglycine is the enzymatic conjugation of butyryl-CoA with glycine.[5][6] This reaction is catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13), an enzyme located exclusively within the mitochondrial matrix.[6][7]

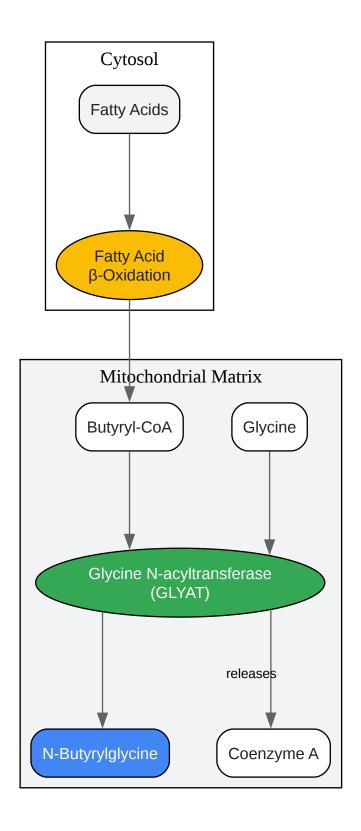
The biosynthesis can be summarized by the following reaction:

Butyryl-CoA + Glycine

N-Butyrylglycine + Coenzyme A

The availability of both substrates, butyryl-CoA (derived from fatty acid β-oxidation or gut microbiota metabolism of dietary fibers) and glycine, is a determining factor in the rate of N-Butyrylglycine formation.[5]





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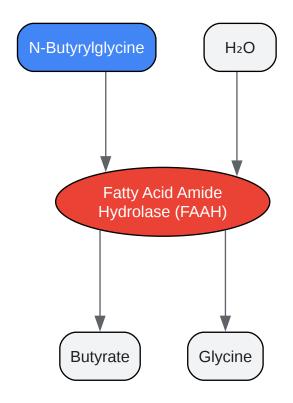
Figure 1. Biosynthesis of N-Butyrylglycine in the mitochondrion.



Degradation

The primary catabolic pathway for N-acylglycines, including N-Butyrylglycine, is hydrolysis back to their constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH).

N-Butyrylglycine + H₂O → Butyrate + Glycine



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Figure 2. Degradation of N-Butyrylglycine.

Quantitative Data

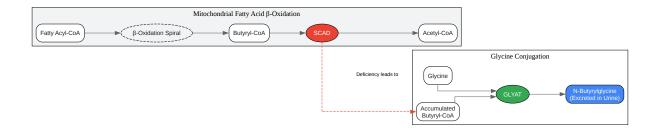
The concentration of N-Butyrylglycine in biological fluids is a key indicator of metabolic status. While plasma concentrations are not well-documented in publicly available literature, urinary levels have been quantified.



Analyte	Matrix	Condition	Concentration Range	Reference
N-Butyrylglycine	Urine	Healthy Adult (25-30 years old)	0.0081–0.1346 μmol/mmol creatinine	[8]
Glycine	Plasma	Healthy Weight	209 ± 50 μmol/L	[9]
Glycine	Plasma	Class III Obesity	168 ± 30 μmol/L	[9]

Role in Metabolic Pathways and Disease

N-Butyrylglycine is intrinsically linked to mitochondrial fatty acid β -oxidation. Inborn errors of metabolism that impair this pathway lead to an accumulation of short-chain acyl-CoA esters, including butyryl-CoA. This surplus substrate drives the GLYAT-catalyzed synthesis of N-Butyrylglycine, resulting in its elevated excretion in urine.[4][10] Consequently, urinary N-Butyrylglycine serves as a diagnostic marker for conditions such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.



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Figure 3. Link between FAO disorders and N-Butyrylglycine accumulation.

Potential Signaling Functions

While the role of N-Butyrylglycine as a metabolite is established, its potential as a signaling molecule is an emerging area of research. Other N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs) and modulate inflammatory pathways. Although direct evidence for N-Butyrylglycine is limited, its structural similarity to other bioactive lipid molecules suggests it may have similar functions. For instance, butyrate, its precursor fatty acid, is a known inhibitor of histone deacetylases (HDACs) and can modulate gene expression, including those involved in inflammation. It is plausible that N-Butyrylglycine could exert similar, albeit likely less potent, effects.

Experimental Protocols

Accurate quantification of N-Butyrylglycine is crucial for both research and clinical diagnostics. The following sections outline the general principles of widely used analytical methods.

Quantification of N-Butyrylglycine by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-Butyrylglycine in biological matrices.

Sample Preparation (Plasma):

- To 100 μL of plasma, add an internal standard (e.g., a stable isotope-labeled N-Butyrylglycine).
- Precipitate proteins by adding 400 μL of ice-cold acetonitrile.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., 100 μ L of 50% methanol in water) for UPLC-MS/MS analysis.



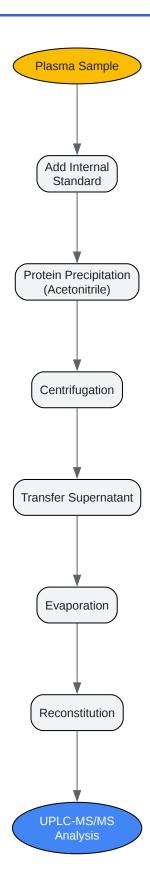




Chromatographic and Mass Spectrometric Conditions:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for N-Butyrylglycine and its internal standard.





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Figure 4. Workflow for UPLC-MS/MS analysis of N-Butyrylglycine in plasma.



Quantification of N-Butyrylglycine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for acylglycine analysis, which requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization (Urine):

- To a specific volume of urine (normalized to creatinine concentration), add an internal standard.
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids.
- Evaporate the solvent to dryness.
- Derivatize the sample using a suitable agent, such as N,Obis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- · Carrier Gas: Helium.
- Ionization: Electron ionization (EI).
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Butyrylglycine and internal standard.

Conclusion

N-Butyrylglycine, while a minor metabolite under normal conditions, holds significant diagnostic value for inborn errors of fatty acid metabolism. Its biosynthesis is directly linked to the flux of short-chain acyl-CoAs within the mitochondria, making it a sensitive indicator of metabolic dysregulation. While its direct signaling roles are yet to be fully elucidated, the established bioactivity of related molecules suggests that N-Butyrylglycine may possess currently unappreciated physiological functions. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important metabolite, paving the way for



further research into its role in health and disease. Further investigation into the plasma concentrations of N-Butyrylglycine in various metabolic disorders and its potential interactions with cellular signaling cascades will be crucial in expanding our understanding of this intriguing endogenous molecule.

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